molecular formula C14H15NO5S B11995580 Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester CAS No. 36108-90-4

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester

Cat. No.: B11995580
CAS No.: 36108-90-4
M. Wt: 309.34 g/mol
InChI Key: TXDZCDUDKCSCBI-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester (hereafter referred to as the target compound) is a malonic acid derivative where the central methylene group is substituted with a 2-oxo-benzothiazolyl moiety, and both carboxylic acid groups are esterified as ethyl esters. Its molecular formula is C₁₄H₁₅NO₅S, derived from the parent diethyl malonate (C₇H₁₂O₄) with the addition of a benzothiazolone substituent (C₇H₄NOS).

Properties

CAS No.

36108-90-4

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

diethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate

InChI

InChI=1S/C14H15NO5S/c1-3-19-12(16)11(13(17)20-4-2)15-9-7-5-6-8-10(9)21-14(15)18/h5-8,11H,3-4H2,1-2H3

InChI Key

TXDZCDUDKCSCBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C2=CC=CC=C2SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for generating intermediates in synthesis pathways.

  • Acidic Hydrolysis : Treatment with aqueous HCl (1–2 M) at 80–100°C cleaves the ester bonds, producing the corresponding dicarboxylic acid .

  • Basic Hydrolysis : Using NaOH (1–5 M) at room temperature facilitates saponification, forming carboxylate salts .

Mechanism :

  • Nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon.

  • Elimination of ethanol to form a tetrahedral intermediate.

  • Proton transfer and cleavage to release the carboxylic acid .

Enolate Formation and Alkylation

The α-hydrogens adjacent to the carbonyl groups are acidic (pKa ~13), enabling enolate formation under basic conditions. These enolates act as nucleophiles in alkylation reactions .

Procedure :

  • Deprotonation with NaOEt or KOtBu in dry THF/EtOH.

  • Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) via SN2 mechanism.

  • Isolation of the alkylated product, typically in 50–80% yield .

Example :

Enolate+R-XAlkylated Product+X\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated Product} + \text{X}^-

Key application: Chain extension in malonic ester synthesis .

Decarboxylation

Heating the hydrolyzed dicarboxylic acid derivative (post-alkylation) induces decarboxylation, releasing CO₂ and forming a substituted acetic acid or ketone .

Conditions :

  • Thermal decarboxylation at 150–200°C.

  • Catalytic decarboxylation using transition metals (e.g., Cu, Pd) .

Mechanistic Pathway :

  • Tautomerization to a β-keto acid intermediate.

  • Loss of CO₂ to form a resonance-stabilized enol.

  • Tautomerization to the final carboxylic acid or ketone .

Nucleophilic Substitution at the Benzothiazole Ring

The 2-oxo-benzothiazole moiety participates in nucleophilic aromatic substitution (NAS) or ring-opening reactions.

Reactions :

  • Ammonolysis : Reaction with amines (e.g., NH₃, alkylamines) at 100–120°C replaces the oxo group with an amino group.

  • Reduction : Hydrogenation with Pd/C or Raney Ni cleaves the benzothiazole ring, yielding thiol-containing products .

Example :

Benzothiazole+H2Pd/CThiol Derivative\text{Benzothiazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Thiol Derivative}

Radical-Mediated Functionalization

Under oxidative conditions (e.g., persulfate/DMSO), the compound participates in radical reactions for C–H functionalization .

Key Steps :

  • Generation of carbamoyl radicals via decarboxylation of oxamic acid derivatives.

  • Radical addition to activated aromatic systems (e.g., phenanthrolines) .

Applications :

  • Synthesis of carbamoylated heterocycles for medicinal chemistry .

Comparative Reactivity Table

Reaction Type Conditions Products Key References
HydrolysisHCl/NaOH, 80–100°CDicarboxylic acid or salts
AlkylationNaOEt, R-X, THFα-Alkylated derivatives
Decarboxylation150–200°C or catalytic metalsSubstituted acetic acid/ketone
Benzothiazole ring openingH₂, Pd/CThiol-containing compounds
Radical carbamoylation(NH₄)₂S₂O₈, DMSO/H₂O, 50°CCarbamoylated phenanthrolines

Scientific Research Applications

Medicinal Chemistry

Propanedioic acid derivatives have shown potential as pharmacological agents due to their ability to inhibit various enzymes and biological pathways:

  • Antitumor Activity : Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Anticoagulant Properties : Some research highlights the compound's role as an inhibitor of factor Xa, suggesting applications in thromboembolic disease treatment .

Agricultural Chemistry

The compound has also been explored for its potential use in agriculture:

  • Pesticide Development : Its structural features allow for modifications that can enhance insecticidal or fungicidal properties.
  • Herbicide Formulations : Research indicates that derivatives can be formulated into herbicides with improved efficacy against specific weed species.

Case Study 1: Antitumor Activity

A study conducted by Ramachandran et al. demonstrated that a series of benzothiazole derivatives, including propanedioic acid derivatives, exhibited significant antitumor activity against various cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Anticoagulant Effects

Research published by Block et al. explored the anticoagulant properties of malonic acid derivatives. The study found that these compounds effectively inhibited factor Xa activity in vitro, suggesting their potential use in developing new anticoagulant medications for managing thromboembolic disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor and anticoagulant agentsInduces apoptosis; inhibits factor Xa
Agricultural ChemistryPesticide and herbicide formulationsEnhanced efficacy against pests and weeds
Material SciencePotential use in polymer synthesisContributes to the development of novel materials

Mechanism of Action

The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Diethyl Malonate Derivatives

The target compound belongs to a broader class of diethyl malonate derivatives functionalized with heterocyclic substituents. Below is a comparative analysis of its structural and functional attributes alongside similar compounds.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
Target Compound C₁₄H₁₅NO₅S 2-Oxo-benzothiazolyl Not explicitly reported; inferred bioactivity from benzothiazole analogs -
Diethyl 2-phthalimidomalonate C₁₅H₁₅NO₆ Phthalimide Synthetic intermediate for pharmaceuticals (e.g., anticonvulsants)
N-[2-(6-Methoxy)benzothiazolyl] malonamic acid ethyl ester C₁₃H₁₄N₂O₅S 6-Methoxybenzothiazolyl (amide) Antiinflammatory activity in carrageenin-induced edema models
Diethyl malonate (parent compound) C₇H₁₂O₄ None Solvent, intermediate in organic synthesis
Methyl[4-(2-thienylcarbonyl)phenyl]propanedioic acid diethyl ester C₁₃H₁₆O₄S Thienylcarbonylphenyl Derivative of Suprofen (analgesic)

Key Observations

Substituent Impact on Bioactivity: The benzothiazolone group in the target compound may confer bioactivity similar to N-[2-(6-Methoxy)benzothiazolyl] malonamic acid ethyl ester, which demonstrated antiinflammatory effects in rats . Benzothiazoles are known for antimicrobial, antitumor, and antiinflammatory properties. In contrast, Diethyl 2-phthalimidomalonate is primarily used as a synthetic intermediate, highlighting how substituent choice dictates application .

Physical and Chemical Properties :

  • The parent compound, diethyl malonate , is a colorless liquid (b.p. 199°C) with high solubility in organic solvents. Introducing bulky substituents like benzothiazolone likely reduces volatility and alters solubility .
  • IR spectra of related diethyl esters (e.g., phosphonic acid derivatives in ) show characteristic C=O and ester peaks (~1730–1780 cm⁻¹), suggesting similar functional group behavior in the target compound .

Synthetic Routes: describes synthesizing malonamates by reacting amines with malonic acid monoethyl ester. The target compound may be synthesized similarly, substituting a benzothiazolone-containing amine. Yields for such reactions range from 30% to 50% in analogous compounds .

Research Findings and Data Gaps

Available Data

  • Biological Activity : Benzothiazole derivatives exhibit antiinflammatory and antimicrobial properties, but direct studies on the target compound are absent .
  • Synthetic Feasibility : High yields (50%) for structurally complex diethyl esters (e.g., phosphonates in ) suggest feasible synthesis routes for the target compound .

Unresolved Questions

  • Toxicity and Environmental Impact : While diethyl malonate has low acute toxicity (LD₅₀ > 2000 mg/kg in rats), the benzothiazolone group may introduce new hazards (e.g., bioaccumulation) requiring further study .
  • Application Potential: The compound’s structure aligns with bioactive malonate esters, but empirical data on its efficacy in drug discovery are lacking .

Biological Activity

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester (commonly referred to as diethyl 2-oxo-3-benzothiazolepropanoate) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of diethyl 2-oxo-3-benzothiazolepropanoate can be represented as follows:

C12H13NO4S\text{C}_12\text{H}_{13}\text{N}\text{O}_4\text{S}

This compound is synthesized through the condensation of benzothiazole derivatives with propanedioic acid derivatives. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts. For instance, the use of phosphoric acid as a catalyst has been reported to enhance the reaction efficiency significantly .

Antimicrobial Properties

Diethyl 2-oxo-3-benzothiazolepropanoate exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro assays have shown that this compound possesses minimum inhibitory concentrations (MICs) in the range of 12.5–100 μg/mL against these pathogens, indicating moderate to good antibacterial properties .

Anticancer Activity

Research has indicated potential anticancer properties of diethyl 2-oxo-3-benzothiazolepropanoate. In a study involving human cervical cancer cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value comparable to established anticancer agents . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:

  • DNA Gyrase Inhibition : It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Antiproliferative Effects : The compound affects key signaling pathways such as PI3K/mTOR, which are crucial for cell growth and survival .

Case Studies and Research Findings

A summary of relevant studies detailing the biological activity of diethyl 2-oxo-3-benzothiazolepropanoate is presented in the following table:

Study ReferenceBiological ActivityTarget Organism/Cell LineKey Findings
AnticancerHuman cervical cancer cellsSignificant cytotoxic effects (IC50 comparable to controls)
AntimicrobialStaphylococcus aureusMIC range: 12.5–100 μg/mL
AntiproliferativeHCT116, MCF-7 cell linesInhibition of PI3K/mTOR pathway
AntimicrobialEscherichia coliModerate antibacterial activity

Q & A

Q. What is the optimal synthetic route for preparing Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, diethyl ester, and what are the critical reaction conditions?

A practical approach involves condensation of 2-aminobenzenethiol with diethyl oxalate or malonate derivatives under acidic or basic conditions. For example, analogous syntheses of benzothiazolecarboxylates use diethyl oxalate and aromatic thiols, requiring controlled temperatures (60–80°C) and anhydrous solvents like ethanol or THF . Catalysts such as p-toluenesulfonic acid may enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Comprehensive characterization employs:

  • NMR spectroscopy : Distinct aromatic proton signals (δ 7.2–8.1 ppm) and ester carbonyl peaks (δ 165–170 ppm in 13C^{13}\text{C} NMR) confirm the benzothiazolyl and malonic ester moieties .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) matching the theoretical mass.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for research use) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) should be conducted, with degradation monitored via TLC or HPLC. Storage in inert atmospheres (argon) at –20°C is advised to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the benzothiazolyl substituent influence the reactivity of the malonic ester in nucleophilic acyl substitution reactions?

The 2-oxo-benzothiazolyl group is electron-withdrawing, activating the adjacent ester carbonyl groups toward nucleophilic attack. This enhances reactivity in Knoevenagel condensations or Michael additions, enabling applications in heterocyclic synthesis (e.g., fused benzothiazole derivatives). Computational studies (DFT) can quantify the electron-withdrawing effect via Hammett parameters .

Q. What spectroscopic techniques are most effective in distinguishing between positional isomers of benzothiazolyl-substituted propanedioic acid esters?

  • 1H^1\text{H} NMR : Coupling patterns in the aromatic region (e.g., meta vs. para substitution on the benzothiazolyl ring) and splitting of methylene protons near the ester groups provide diagnostic markers.
  • IR spectroscopy : Stretching frequencies of carbonyl groups (C=O at ~1740 cm1^{-1}) and benzothiazolyl C=N/C-S bonds (1600–1500 cm1^{-1}) differentiate substitution patterns .
  • X-ray crystallography : Resolves absolute configuration and spatial arrangement of substituents, as demonstrated in structurally related benzothiazole derivatives .

Q. In metabolic profiling studies, how can propanedioic acid esters be quantitatively analyzed in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Sample preparation involves solid-phase extraction (C18 cartridges) to isolate the ester from biological fluids. Deuterated internal standards (e.g., d4_4-diethyl malonate) improve quantification accuracy, as shown in algal metabolite studies under stress conditions .

Q. What mechanistic insights arise from using this compound as a building block in multicomponent reactions for heterocyclic synthesis?

The ester acts as a bifunctional electrophile, participating in:

  • Cyclocondensations : With amines or hydrazines to form pyrazolone or thiazolidinone derivatives.
  • Palladium-catalyzed cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl-substituted benzothiazoles. Reaction pathways are validated by isolating intermediates (e.g., enolates) and tracking kinetics via in situ FTIR .

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